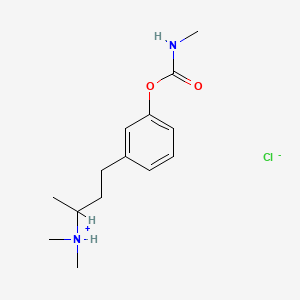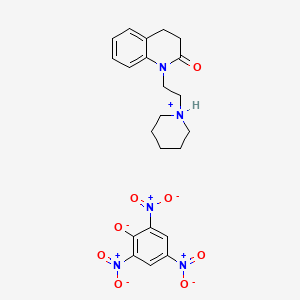
Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique molecular arrangement, which includes a carbostyril core and a picrate group.
准备方法
The synthesis of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves several steps. The primary synthetic route includes the reaction of carbostyril with 2-piperidinoethyl chloride under specific conditions to form the intermediate product. This intermediate is then reacted with picric acid to yield the final compound. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
化学反应分析
Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of certain diseases.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
相似化合物的比较
Carbostyril, 3,4-dihydro-1-(2-piperidinoethyl)-, picrate can be compared with other similar compounds such as:
Carbostyril derivatives: These compounds share a similar core structure but differ in their functional groups and substituents.
Picrate compounds: These compounds contain the picrate group and exhibit similar chemical properties. The uniqueness of this compound lies in its specific combination of the carbostyril core and picrate group, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
95227-19-3 |
|---|---|
分子式 |
C22H25N5O8 |
分子量 |
487.5 g/mol |
IUPAC 名称 |
1-(2-piperidin-1-ium-1-ylethyl)-3,4-dihydroquinolin-2-one;2,4,6-trinitrophenolate |
InChI |
InChI=1S/C16H22N2O.C6H3N3O7/c19-16-9-8-14-6-2-3-7-15(14)18(16)13-12-17-10-4-1-5-11-17;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-3,6-7H,1,4-5,8-13H2;1-2,10H |
InChI 键 |
WHRDVHBIVRZSKQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC[NH+](CC1)CCN2C(=O)CCC3=CC=CC=C32.C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
![5-[(Z)-2-iodoethenyl]-1,3-benzodioxole](/img/structure/B13779985.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
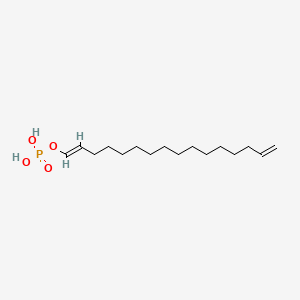
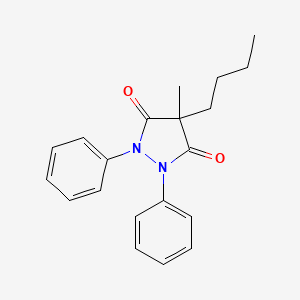
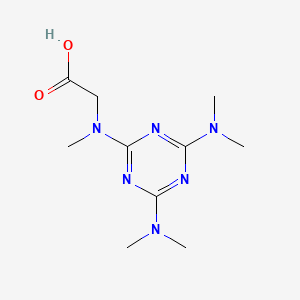
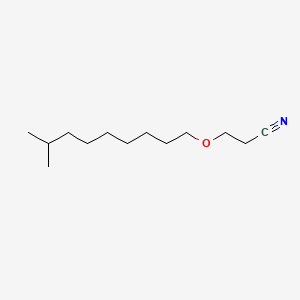

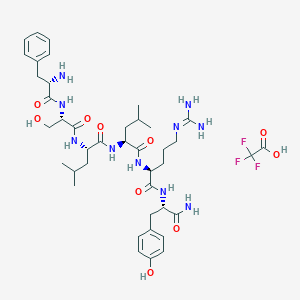
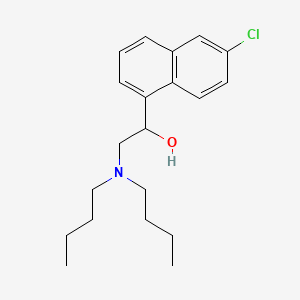
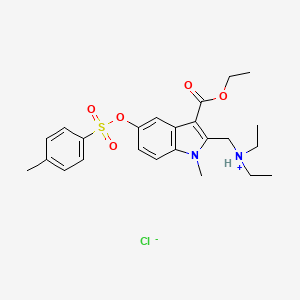
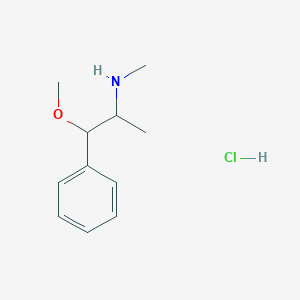
![N-[2-(3-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B13780043.png)
